molecular formula C8H6Br2O B050448 5,7-Dibromo-2,3-dihydrobenzofuran CAS No. 123266-59-1

5,7-Dibromo-2,3-dihydrobenzofuran

Cat. No. B050448
M. Wt: 277.94 g/mol
InChI Key: NJQJUJHJJZMVNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran and its analogs typically involves sequential C-H functionalization reactions. For instance, an enantioselective synthesis was achieved through a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization, further diversified via palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization (Hengbin Wang et al., 2013). Another study demonstrated the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes (H. Senboku et al., 2011).

Molecular Structure Analysis

Molecular structure and optical properties of 5,7-Dibromo-2,3-dihydrobenzofuran derivatives have been explored, revealing insights into their electronic and spatial configurations. X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-Vis have been pivotal in determining the structures and understanding the substituent effects on the core structure (Zhen-Ju Jiang et al., 2012).

Chemical Reactions and Properties

5,7-Dibromo-2,3-dihydrobenzofuran participates in various chemical reactions, including regioselective C-C bond formation reactions, which serve as a gateway to synthesize multiply substituted benzofurans. Techniques such as Pd-catalyzed Sonogashira and Negishi cross-coupling have been employed, showing perfect regioselectivity and high yields (T. Bach et al., 2003).

Scientific Research Applications

  • Kinetic Study of Base-Induced Anti and Syn Eliminations : This study examines the reactions of compounds like 5,7-Dibromo-2,3-dihydrobenzofuran in different base-solvent systems. It focuses on the anti and syn elimination processes in these compounds, which are key to understanding their behavior in various chemical environments (Baciocchi, Sebastiani, & Ruzziconi, 1979).

  • Biocatalytic Strategy for Synthesis of 2,3-Dihydrobenzofuran-Based Scaffolds : This paper reports a biocatalytic strategy for constructing stereochemically rich 2,3-dihydrobenzofurans. It has implications for developing efficient, enantioselective synthetic methods for these compounds, which are key pharmacophores in many bioactive molecules (Vargas, Khade, Zhang, & Fasan, 2019).

  • Electrochemical Synthesis of 2,3-Dihydrobenzofuran-3-ylacetic Acids : This study presents a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating the potential for electrochemical approaches in synthesizing compounds related to 5,7-Dibromo-2,3-dihydrobenzofuran (Senboku, Michinishi, & Hara, 2011).

  • Dihydrobenzofuran Analogues of Hallucinogenic Phenethylamines : This research explores the synthesis and evaluation of 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. It provides insights into the pharmacological properties of these compounds, which could be relevant for understanding the applications of similar structures like 5,7-Dibromo-2,3-dihydrobenzofuran (Nichols et al., 1991).

  • Synthesis of Natural Products Containing 2,3-Dihydrobenzofuran Skeleton : This review covers the synthesis of natural products containing the 2,3-dihydrobenzofuran skeleton, providing comprehensive insights into the synthetic strategies employed for such compounds (Chen, Pitchakuntla, & Jia, 2019).

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery . Therefore, future research may focus on the development of new therapeutic agents based on the benzofuran scaffold.

properties

IUPAC Name

5,7-dibromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJUJHJJZMVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381284
Record name 5,7-Dibromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-2,3-dihydrobenzofuran

CAS RN

123266-59-1
Record name 5,7-Dibromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RA Murphy, HF Kung, MP Kung… - Journal of Medicinal …, 1990 - ACS Publications
(S)-N-[(l-Ethyl-2-pyrrolidinyl) methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([123I] IBZM) is a central nervous system (CNS) D-2 dopamine receptor imaging agent. In order to …
Number of citations: 90 pubs.acs.org
TGC Bird, BR Brown, IA Stuart… - Journal of the Chemical …, 1983 - pubs.rsc.org
Flav-2-enes, flavones, and 3-alkyl ethers of flavonols add alcohols and carboxylic acids in the presence of N-bromosuccinimide to give 2-alkoxy- and 2-acyloxy-3-bromoflavans which …
Number of citations: 28 pubs.rsc.org
M Lin, M Yu, C Han, CJ Li, X Yao - Synthetic Communications, 2011 - Taylor & Francis
Silver–phosphine complexes can be utilized as highly efficient catalysts for the cyclization of 2-(1-hydroxy-3-arylprop-2-ynyl)phenols (1) to give product 2, key intermediates to …
Number of citations: 13 www.tandfonline.com
許行葦 - 88 頁, 1996 - cycuir.lib.cycu.edu.tw
(I) 5-溴-N-[(1-乙基-2-砒咯啶基)甲基]-2,3-二氫苯并夫喃醯胺化合物6,是D2 dopamine受體的拮抗劑,在核子醫學上以放射性同位素標幟, 可進行中樞神經系統受體診斷之造影,協助中樞神經系統…
Number of citations: 0 cycuir.lib.cycu.edu.tw

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